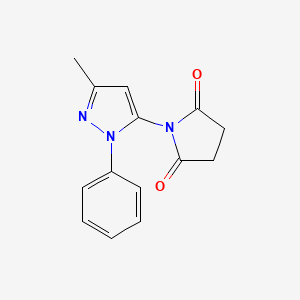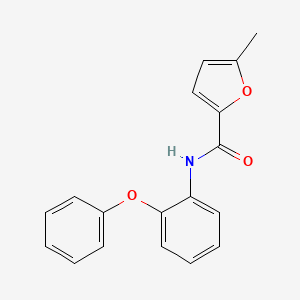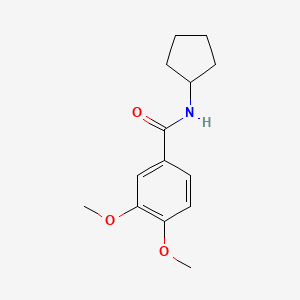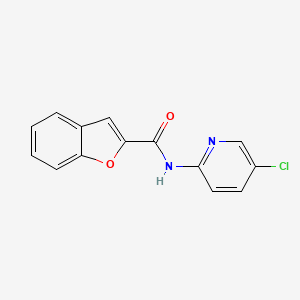![molecular formula C21H24ClN3O B5603413 1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, where a precursor compound is reacted with a suitable nucleophile. For example, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, a related compound, demonstrates a simple and efficient process characterized by spectral analysis (Balaraju, Kalyani, & Laxminarayana, 2019). Similar methodologies may be applicable to the synthesis of "1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often analyzed through crystallography and spectral studies. For instance, the crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined using single-crystal X-ray diffraction, revealing nonplanar molecular geometry (Xue, 2011). Such structural insights are crucial for understanding the chemical behavior and potential interactions of "this compound".
Chemical Reactions and Properties
Piperazine derivatives can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of functional groups like pyridine and piperazine. The reactivity of such compounds can be influenced by the electronic and steric effects of substituents, as seen in the synthesis of related compounds (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure. The presence of heteroatoms and functional groups can affect intermolecular interactions, thereby impacting these properties. For related compounds, such analyses are essential for determining suitability for various applications (Georges, Vercauteren, Evrard, & Durant, 1989).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of piperazine derivatives in chemical reactions and biological systems. The electron-donating or withdrawing nature of substituents can significantly affect these properties, as demonstrated in studies of similar compounds (Malinka, 1990).
科学的研究の応用
Medicinal Chemistry and Drug Synthesis
Piperazine-1-yl-1H-indazole derivatives, which are structurally similar to 1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine, play a significant role in medicinal chemistry. These compounds are synthesized efficiently and are characterized using spectral analysis. Docking studies are often conducted to understand their interactions with biological targets, suggesting their importance in drug development processes (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).
Antagonist Activity
Compounds structurally related to this compound, such as L-745,870, have been studied as dopamine D(4) selective antagonists. These antagonists are investigated for their potential in treating conditions like schizophrenia. Their metabolism and biotransformation processes in various species including humans have been examined using techniques like liquid chromatography-tandem mass spectrometry (K. Zhang et al., 2000).
Antibacterial Agents
Derivatives of piperazinyl compounds have been prepared and evaluated for their antibacterial activity. Notably, certain derivatives have shown greater activity against gram-negative bacteria, including Pseudomonas aeruginosa, than established compounds like piromidic acid. These studies help in understanding structure-activity relationships, crucial for developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).
Receptor Interaction Studies
Investigations into the molecular interactions of antagonists structurally similar to this compound, such as SR141716, have provided insights into the conformational dynamics and binding interactions with receptors like the CB1 cannabinoid receptor. These studies aid in understanding the pharmacophore models for receptor ligands, crucial for drug design (J. Shim et al., 2002).
Dopamine and Serotonin Receptor Affinity
Compounds like this compound are part of a class that shows potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. Such properties are relevant in the development of treatments for conditions such as schizophrenia and other psychiatric disorders (J. Perregaard et al., 1992).
Antagonists for Adenosine Receptors
Piperazine derivatives have been studied for their role as adenosine A2a receptor antagonists, showing potential in models of Parkinson's disease. These studies involve replacing the piperazinyl group with various diamines to evaluate their affinity and selectivity towards A2a receptors, which is critical for understanding their therapeutic potential (C. Vu et al., 2004).
特性
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-20-8-5-16(14-23-20)15-24-9-11-25(12-10-24)21(26)13-18-7-6-17-3-1-2-4-19(17)18/h1-5,8,14,18H,6-7,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESFGMVYDMEEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)N3CCN(CC3)CC4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)
![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)
![N-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5603350.png)
![methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)
![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)


![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)